5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and an isoxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the oxadiazole and isoxazole rings, followed by the introduction of the thiophene ring and the chloro substituent. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide lies in its combination of the thiophene ring with the oxadiazole and isoxazole rings, providing a distinct set of chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
5-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a novel compound that has garnered attention due to its potential pharmacological properties. This compound features a unique structural arrangement that combines isoxazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.
Structural Characteristics
The compound can be described as follows:
- Chemical Structure : It consists of a thiophene ring substituted with a carboxamide group and linked to an isoxazole and oxadiazole moiety.
- Molecular Formula : C11H8ClN3O3S
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing isoxazole and oxadiazole rings. For instance, a series of isoxazole-substituted oxadiazoles were evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. Notably, compounds similar to the target compound have shown significant activity against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Isoxazole and Oxadiazole Derivatives
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 0.25 µg/mL |
Similar derivative | C. albicans | 0.50 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives have shown significant antiproliferative activity against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines through mechanisms involving topoisomerase inhibition .
Table 2: Anticancer Activity Against Human Tumor Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT-116 | 15.0 |
Similar derivative | HeLa | 10.0 |
The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation or pathogen survival.
- Receptor Modulation : It may modulate receptor activity related to inflammation or cancer progression.
- DNA Interaction : Some derivatives have shown the ability to bind to DNA, disrupting replication processes in cancer cells .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized a series of isoxazole-based compounds and evaluated their antimicrobial properties using disk diffusion methods. The results indicated that the target compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
In another investigation, a library of oxadiazole derivatives was screened for anticancer activity using the MTT assay. The results demonstrated that several compounds significantly inhibited the growth of cancer cell lines, with the target compound showing promising results in further studies involving molecular docking to predict binding affinities to target proteins.
Properties
IUPAC Name |
5-chloro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O3S/c11-7-2-1-6(19-7)8(16)13-10-15-14-9(17-10)5-3-4-12-18-5/h1-4H,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZAKIWSDOAEJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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